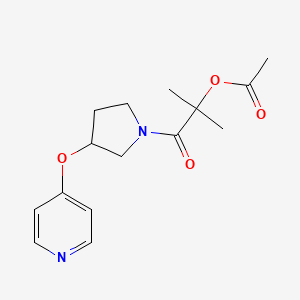![molecular formula C8H9N3 B2789296 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine CAS No. 1552214-01-3](/img/structure/B2789296.png)
1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Mécanisme D'action
Target of Action
The primary targets of 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis in cancer cells . Furthermore, it significantly inhibits the migration and invasion of cancer cells .
Méthodes De Préparation
The synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-bromo-5-iodopyridine with a suitable base can yield the pyrrolopyridine core, followed by substitution reactions to introduce the methyl and amine groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing metal-free reactions and one-pot cascade processes .
Analyse Des Réactions Chimiques
1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolopyridines.
Applications De Recherche Scientifique
1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold in the design of kinase inhibitors, which are crucial in cancer research.
Biological Studies: The compound is studied for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Material Science: Its unique structure makes it a candidate for the development of organic materials with specific electronic properties.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities including antimicrobial and kinase inhibition.
6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine: Used as a PET imaging agent for detecting neurofibrillary tangles.
The uniqueness of this compound lies in its specific structural configuration and the versatility of its applications in various fields of research.
Propriétés
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXOFVYIPZCLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(C=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2789215.png)
![N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide](/img/structure/B2789216.png)


![2-CHLORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2789221.png)


![6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2789226.png)

![5-(2-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2789230.png)

![Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2789232.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2789233.png)

